molecular formula C6H5Br2NO2S B8060988 3,5-Dibromobenzenesulfonamide

3,5-Dibromobenzenesulfonamide

Cat. No.: B8060988
M. Wt: 314.98 g/mol
InChI Key: QHDSJIAGHURUSW-UHFFFAOYSA-N
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Description

3,5-Dibromobenzenesulfonamide (CAS 39235-31-9) is a high-purity brominated benzenesulfonamide intended for research and development purposes. This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for the development of more complex sulfonamide derivatives . Sulfonamide compounds are a significant class in pharmacological research, extensively studied for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents . They are also investigated as carbonic anhydrase inhibitors . Researchers utilize this compound and its derivatives in molecular docking studies, spectroscopic analysis, and various in vitro pharmacological investigations to explore its mechanism of action and biological potential . As a benzenesulfonamide, it is a stable structure that is readily soluble in dichloromethane, chloroform, DMF, and DMSO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDSJIAGHURUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing the Benzenesulfonamide Scaffold in Contemporary Organic Chemistry

The benzenesulfonamide (B165840) scaffold is a fundamental structural motif in modern organic chemistry, recognized for its versatile applications. This framework, consisting of a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), serves as a building block for the synthesis of a diverse array of more complex molecules. acs.orgnih.gov Its presence is notable in the development of new cytotoxic agents and in the design of inhibitors for enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2). acs.orgnih.govnih.gov The ability to modify the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of the molecule's properties, making it a privileged scaffold in medicinal chemistry and materials science. acs.orgresearchgate.netacs.org

Fundamental Principles of Halogenation in Aromatic Systems: Implications for Reactivity and Structure

Halogenation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic chemistry. purechemistry.orglibretexts.org In this type of reaction, a hydrogen atom on an aromatic ring is replaced by a halogen atom, such as bromine. byjus.com

Mechanism of Aromatic Bromination:

The reaction typically proceeds through the following steps:

Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the stable aromatic ring of benzene (B151609). Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, creating a more potent electrophile. libretexts.orgmasterorganicchemistry.com

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. purechemistry.orglibretexts.org This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. libretexts.org

Deprotonation: A weak base, such as the bromide ion (Br⁻), removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. masterorganicchemistry.com

Influence of Halogen Substituents on Reactivity and Structure:

The introduction of halogen atoms onto a benzene ring has significant electronic and steric implications:

Electronic Effects: Halogens are deactivating groups, meaning they decrease the rate of subsequent electrophilic aromatic substitution reactions compared to unsubstituted benzene. msu.edu This is due to their strong inductive electron-withdrawing effect. msu.edu However, they are also ortho-, para-directing substituents because their lone pairs of electrons can be donated through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. chemistrysteps.com

Steric Effects: The size of the halogen atoms can influence the regioselectivity of further reactions. In the case of 3,5-dibromobenzenesulfonamide, the two bromine atoms are positioned meta to the sulfonamide group.

Overview of Scholarly Investigations into 3,5 Dibromobenzenesulfonamide and Its Derivatives

Established Reaction Pathways for the Formation of Brominated Benzenesulfonamides

Traditional methods for synthesizing brominated benzenesulfonamides have long relied on two primary strategies: the direct bromination of a pre-formed benzene (B151609) ring through electrophilic aromatic substitution and the chemical transformation of precursor molecules already containing the sulfonyl group.

Electrophilic Aromatic Substitution Approaches Utilizing Brominating Reagents (e.g., Hydrogen Bromide and Hydrogen Peroxide Systems)

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of benzene rings. In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgyoutube.com For bromination, this requires the generation of a potent bromine electrophile, as molecular bromine itself is not reactive enough to overcome the aromatic stability of benzene without a catalyst. libretexts.org

A two-step mechanism is generally accepted. First, the electrophile attacks the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orgyoutube.com This step is typically the rate-determining step. In the second, faster step, a base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orgyoutube.com

A variety of brominating systems have been developed to facilitate this transformation.

H₂O₂-HBr System : This system is considered an environmentally benign or "green" approach to bromination. epa.gov An aqueous solution of hydrogen peroxide and hydrogen bromide can efficiently brominate several activated and less activated aromatic molecules at ambient temperatures without the need for an added metal or acid catalyst. epa.gov This system is noted to be more reactive than N-bromosuccinimide (NBS) for the bromination of certain substrates, leading to higher yields of brominated aromatics when conducted 'on water'. epa.gov Under illumination, this system can also serve as a source of bromine radicals for benzylic bromination. researchgate.net

Oxone® and Sodium Bromide : The combination of Oxone® (a triple salt of potassium monopersulfate) and sodium bromide in a mixture of acetonitrile (B52724) and water provides an effective reagent for the bromination of moderately activated aromatic compounds at room temperature. scispace.com This method offers a useful and convenient alternative for synthetic organic chemistry. scispace.com

Other Reagents : Numerous other reagents and catalysts have been employed for the electrophilic bromination of arenes, including elemental bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃), and various N-bromoamides and imides. youtube.comcambridgescholars.com

The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene ring. For the synthesis of this compound, the sulfonamide group (-SO₂NH₂) is a meta-directing deactivator. Therefore, direct bromination of benzenesulfonamide (B165840) would lead to substitution at the meta-positions, yielding the desired 3,5-dibromo product.

Transformations from Precursor Sulfonyl Halides and Related Functionalities

An alternative and widely used strategy for synthesizing sulfonamides involves the reaction of a sulfonyl halide, most commonly a sulfonyl chloride, with ammonia (B1221849) or an amine. thieme-connect.comprinceton.edu This method is considered one of the most classic and practical protocols for forming the sulfonamide N-S bond. thieme-connect.comresearchgate.net

The general pathway involves:

Synthesis of the Sulfonyl Halide : The precursor, such as 3,5-dibromobenzenesulfonyl chloride, is first synthesized. This can be achieved through methods like the chlorosulfonation of 1,3-dibromobenzene.

Amination : The sulfonyl halide is then reacted with ammonia to produce the primary sulfonamide. For instance, a patent describes the preparation of benzenesulfonamides by introducing ammonia into a solution of the corresponding benzenesulfonyl halide in an inert solvent. google.com

Recent research has explored variations on this theme. One study reports an iron-promoted reaction where a sulfonyl halide is activated by iron dust to produce a sulfonyl radical, which then reacts with a nitrosoarene (generated in situ from a nitroarene) to ultimately form the N-arylsulfonamide. rsc.org Another approach demonstrates a one-pot synthesis of sulfonamides from aryl carboxylic acids and amines, proceeding through an intermediate sulfonyl chloride generated via copper-catalyzed decarboxylative halosulfonylation. princeton.edu

Modern Techniques for Selective Bromination in Complex Molecular Environments

As target molecules increase in complexity, the need for highly selective bromination methods becomes critical to avoid unwanted side reactions and protect sensitive functional groups. Modern techniques, including photochemical and novel reagent systems, offer enhanced control over the bromination process.

Photochemical Strategies in Aryl Bromination

Photochemistry provides a powerful tool for generating reactive species under mild conditions, enabling unique transformations.

Photoinduced Charge Transfer : A recently developed strategy utilizes visible light to induce a ligand-to-copper charge transfer (LMCT) in a copper-carboxylate complex. acs.org This process generates an aryl radical from a carboxylic acid, which can then be trapped to form a C-Br bond, offering a mild and versatile method for decarboxylative bromination. acs.org

Photochemical Sandmeyer-Type Reaction : Arenediazonium salts can be converted to aryl bromides photochemically. nih.gov By selecting a wavelength of light that is selectively absorbed by a tribromide species formed in the reaction, high yields of the aryl bromide can be achieved, avoiding the use of traditional copper salt catalysts. nih.gov This method can be adapted to a flow-reactor setup, which is advantageous for scaling up photochemical reactions. nih.gov

Direct Photochemical Halogenation : Direct photoexcitation of aqueous halide ions (like Br⁻) with a 193 nm laser can form active radical species capable of efficient bromination of aromatic residues like tyrosine and tryptophan in complex molecules like peptides and proteins. dicp.ac.cn This technique is performed in biocompatible aqueous solutions without organic solvents, oxidants, or metal catalysts. dicp.ac.cn

Alternative Reagent Systems for Targeted Bromination

Beyond classical reagents, a range of alternative systems have been developed to achieve more selective and efficient bromination.

N -Bromosuccinimide (NBS) : NBS is a convenient and easy-to-handle crystalline solid that serves as an excellent alternative to hazardous liquid bromine. cambridgescholars.commasterorganicchemistry.com It is widely used for the selective bromination of positions allylic or benzylic to double bonds or aromatic rings, as it provides a low, constant concentration of Br₂ that minimizes competitive addition reactions to double bonds. masterorganicchemistry.comgla.ac.uk It can also be used for electrophilic aromatic bromination, often with an acid catalyst. masterorganicchemistry.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : This reagent is another stable, solid source of electrophilic bromine. It has been used for the bromination of sulfonyl halides in the presence of a radical former. google.com

Hypervalent Iodine Reagents : The combination of a hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (PIFA) with trimethylsilyl (B98337) bromide (TMSBr) has been developed as a mild, metal-free method for the bromination of arenes. researchgate.net

Oxidative Bromination Systems : Various systems that oxidize a bromide source (like HBr or NaBr) in situ have been developed. These include using dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant with HBr, often catalyzed by copper salts, for the selective bromination of substrates like 8-aminoquinoline (B160924) amides. researchgate.net

The following table summarizes selected modern bromination reagents and their typical applications.

Reagent SystemTypical ApplicationKey Features
N-Bromosuccinimide (NBS)Allylic/Benzylic Bromination, Aromatic BrominationSolid, easy to handle; provides low Br₂ concentration. masterorganicchemistry.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Aromatic BrominationStable, solid bromine source. google.com
H₂O₂ / HBrAromatic & Benzylic Bromination"Green" reagent system, uses inexpensive materials. epa.gov
Oxone® / NaBrAromatic BrominationEffective for activated arenes under mild conditions. scispace.com
PIFA / TMSBrAromatic BrominationMetal-free system using a hypervalent iodine reagent. researchgate.net
Cu-Catalyzed Electrochemical BrominationAromatic C-H BrominationUses NH₄Br as the bromine source with anodic oxidation. researchgate.net

Integration of Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for sulfonamides. ua.es Traditional methods often rely on harsh reagents and volatile organic solvents, prompting the development of more sustainable alternatives. thieme-connect.com

Key green approaches to sulfonamide synthesis include:

Use of Greener Solvents : Water is an ideal green solvent, and several sulfonamide syntheses have been adapted to aqueous conditions. For example, the reaction of tosyl chloride with amino acids can be carried out in water using sodium carbonate as a base, affording high yields. sci-hub.se Polyethylene glycol (PEG-400), a non-toxic and biodegradable polymer, has also been used as an environmentally benign solvent medium. sci-hub.se Deep Eutectic Solvents (DES) offer another sustainable alternative to volatile organic compounds. ua.es

Solvent-Free Reactions : Conducting reactions under neat (solvent-free) conditions represents an optimal green methodology. sci-hub.se The sulfonylation of various amines with arylsulfonyl chlorides has been successfully performed at room temperature without any solvent. sci-hub.se Mechanochemistry, which involves inducing reactions by grinding solids together, provides another solvent-free approach for sulfonamide synthesis. bohrium.com

Electrochemical Methods : Electrochemical synthesis offers a green alternative by replacing chemical oxidants and reductants with electricity. A novel convergent paired electrochemical method allows for the synthesis of sulfonamides from nitro compounds and sulfonyl hydrazides without the need for catalysts, oxidants, or halogens. nih.gov

Sustainable Reagents : Choosing starting materials that are renewable, less toxic, and atom-economical is a core tenet of green chemistry. The use of amino acids as starting materials for sulfonamide synthesis is preferred over many traditional amines due to their biological relevance, chirality, and the milder reaction conditions they often allow. nih.gov Similarly, using systems like H₂O₂-HBr for bromination is considered a green approach because the reagents are inexpensive and the primary byproduct is water. epa.govresearchgate.net

The following table highlights several green synthetic strategies for sulfonamides.

Green StrategyExample ReactionAdvantages
Water as SolventReaction of sulfonyl chlorides with amino acids in water. sci-hub.seEliminates volatile organic solvents; simplifies workup.
Solvent-Free (Neat)Reaction of arylsulfonyl chlorides with amines at room temperature. sci-hub.seNo solvent waste; high reaction efficiency.
MechanochemistryTandem oxidation-chlorination of disulfides followed by amination via grinding. bohrium.comSolvent-free; reduced energy consumption.
Electrochemical SynthesisPaired electrolysis of nitro compounds and sulfonyl hydrazides. nih.govAvoids chemical oxidants/reductants; catalyst-free.
Deep Eutectic Solvents (DES)Copper-catalyzed reaction of triarylbismuthines, Na₂S₂O₅, and nitro compounds. ua.esNon-volatile, non-toxic, and often biodegradable solvent system.

By embracing these advanced methodologies and green principles, chemists can develop more efficient, selective, and environmentally responsible routes to valuable compounds like this compound.

Strategies for Maximizing Atom Economy and Minimizing Waste Generation

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product. taylorandfrancis.com In sulfonamide synthesis, this often involves moving away from traditional methods that generate significant waste.

One strategy involves the use of elemental sulfur as a versatile synthetic tool, which can lead to the synthesis of sulfonamides without byproducts. taylorandfrancis.com For instance, a catalyst-free, redox-neutral, and completely atom-economical synthesis of sultams, which are cyclic sulfonamides, has been developed by heating 2-nitrochalcones with elemental sulfur. taylorandfrancis.comnih.gov This process efficiently forms the S-N, C-S, and S=O bonds. nih.gov

Another approach is the direct reductive coupling of nitroarenes and sodium arylsulfinates. rsc.org This method uses readily available nitroarenes as the nitrogen source and sodium arylsulfinates as both the coupling partner and reductant, avoiding the need for additional reducing agents. rsc.org Similarly, a three-component reaction involving an in-situ generated imine from an aldehyde and a sulfonamide, which then reacts with a C-H bond, presents an atom- and step-economic approach with water as the only byproduct. rsc.org

Mechanochemical approaches, which utilize mechanical force to induce chemical reactions, also offer a solvent-free route to sulfonamides. rsc.org A one-pot, two-step procedure using solid sodium hypochlorite (B82951) has been shown to work for both aromatic and aliphatic disulfides and amines, minimizing solvent-related waste. rsc.org

Waste minimization can also be addressed by recycling process streams. In industrial sulfonation, this can involve recycling mother liquor from reduction processes and using techniques like multi-effect evaporators and reverse osmosis to recover and purify water for reuse. asiachmical.comjsirjournal.com Some modern sulfonation plants are designed for zero wastewater discharge from scrubbers by treating and crystallizing the waste stream. njweixian.com

Below is a table summarizing various strategies to enhance atom economy and reduce waste in sulfonamide synthesis.

StrategyKey FeaturesReactants/ReagentsWaste Reduction Benefit
Elemental Sulfur Chemistry Catalyst-free, redox-neutral, complete atom economy for sultam synthesis. taylorandfrancis.comnih.gov2-Nitrochalcones, elemental sulfur. nih.govAvoids byproducts. taylorandfrancis.com
Reductive Coupling One-step direct reaction, no additional reductants needed. rsc.orgNitroarenes, sodium arylsulfinates. rsc.orgHigh efficiency and use of readily available materials. rsc.org
Three-Component Reaction In-situ imine generation, C-H bond functionalization. rsc.orgAldehydes, sulfonamides, 2-alkylazaarenes. rsc.orgWater is the only byproduct. rsc.org
Mechanosynthesis Solvent-free, one-pot, two-step process. rsc.orgDisulfides, sodium hypochlorite, amines. rsc.orgEliminates solvent waste. rsc.org
Process Stream Recycling Reuse of mother liquors and process water. asiachmical.comjsirjournal.comNot applicableReduces liquid effluent and conserves water. jsirjournal.com

Development of Benign Solvent Systems and Optimized Reaction Conditions

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Efforts in green chemistry have focused on replacing hazardous organic solvents with more benign alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Facile and environmentally friendly syntheses of sulfonamides have been developed in aqueous media, often under dynamic pH control, which can eliminate the need for organic bases. rsc.org In some cases, the purification process simply involves filtration after acidification, leading to excellent yields and purity without further steps. rsc.org

Deep Eutectic Solvents (DESs) have emerged as another green alternative. ua.es These solvents can be designed to be non-toxic and can also act as catalysts in some reactions. mdpi.comua.es A sustainable synthesis of sulfonamides has been demonstrated using a copper-catalyzed process in a DES, avoiding volatile organic compounds (VOCs). ua.es The bismuth by-product from this reaction can be easily removed by precipitation in water. ua.es

Ionic liquids (ILs) are also considered green solvents due to their low vapor pressure and high thermal stability. nih.gov Sulfonated ionic liquids have been developed and used as efficient and recyclable catalysts in various chemical reactions, sometimes under solvent-free conditions. nih.gov

Optimizing reaction conditions is also crucial. For example, one-pot procedures for synthesizing asymmetrically substituted ureido benzenesulfonamides have been developed, which involve the in-situ generation of reactive intermediates that are then trapped by an appropriate amine. acs.orgnih.gov Microwave irradiation has also been employed to accelerate reactions, such as the oxidation of p-toluenesulfonamide (B41071) to p-carboxy-benzenesulfonamide, leading to significantly reduced reaction times. researchgate.net

The following table details benign solvent systems and optimized reaction conditions for sulfonamide synthesis.

Solvent/ConditionDescriptionExample ApplicationAdvantages
Water Used as a green solvent, often with pH control. rsc.orgSynthesis of sulfonamides from sulfonyl chlorides and amines. sci-hub.seNon-toxic, non-flammable, readily available. mdpi.com
Deep Eutectic Solvents (DES) A mixture of compounds with a lower melting point than individual components; can act as both solvent and catalyst. mdpi.comua.esCopper-catalyzed synthesis of sulfonamides from triarylbismuthines, Na2S2O5, and nitro compounds. ua.esLow toxicity, avoids VOCs, easy by-product removal. ua.es
Ionic Liquids (ILs) Salts with low melting points, low vapor pressure, and high thermal stability. nih.govUsed as recyclable catalysts for various organic transformations. nih.govRecyclable, non-flammable, can serve as both solvent and catalyst. nih.gov
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor without isolating intermediates. acs.orgnih.govSynthesis of asymmetrical ureido-containing benzenesulfonamides. acs.orgnih.govIncreased efficiency, reduced waste from purification steps.
Microwave Irradiation Use of microwave energy to heat reactions. researchgate.netOxidation of p-toluenesulfonamide. researchgate.netRapid heating, shorter reaction times, potentially higher yields. researchgate.net
Mechanosynthesis Use of mechanical force to drive reactions. rsc.orgSolvent-free synthesis of sulfonamides from disulfides and amines. rsc.orgEliminates the need for solvents, cost-effective. rsc.org

Implementation of Catalytic Processes for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of efficient and selective chemical synthesis. The development of novel catalytic systems has significantly advanced the synthesis of sulfonamides and their analogs.

Transition metal catalysts, particularly those based on palladium and copper, have proven effective. A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions with significant functional group tolerance. nih.gov This approach can circumvent the limitations of traditional methods like electrophilic aromatic substitution, which often require harsh acidic conditions. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of N-arylsulfonamides from arylboronic acids and chloramine-T at room temperature, as well as from sodium sulfinates in green solvents. acs.orgd-nb.info Iron-catalyzed systems have been used for the direct coupling of sodium arylsulfinates with nitroarenes under mild conditions. nih.gov

More recently, dual catalytic systems combining a transition metal with a photocatalyst have emerged. For example, a photosensitized nickel catalysis has been reported for the C-N bond formation between sulfonamides and aryl halides. princeton.edu This method provides general access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu Similarly, a dual copper and visible-light-induced catalysis enables the coupling of phenylsulfinic acid derivatives and aryl azides to produce sulfonamides under redox-neutral conditions. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. Brønsted acid-catalyzed three-component reactions have been developed for the synthesis of α-substituted sulfonamides through the functionalization of C(sp3)–H bonds. rsc.org

The table below highlights key catalytic processes for sulfonamide synthesis.

Catalyst SystemReaction TypeKey Features
Palladium Catalysis Cross-couplingMild conditions, broad functional group tolerance for preparing arylsulfonyl chlorides and sulfonamides. nih.gov
Copper Catalysis Cross-couplingSynthesis of N-arylsulfonamides from arylboronic acids or sodium sulfinates. acs.orgd-nb.info Can be performed in green solvents. acs.org
Iron Catalysis Reductive CouplingOne-step, direct coupling of sodium arylsulfinates with nitroarenes. nih.gov
Photosensitized Nickel Catalysis C-N Bond FormationDual catalysis for coupling sulfonamides and aryl halides. princeton.edu
Dual Copper and Photoredox Catalysis S(O)2–N CouplingCouples phenylsulfinic acid derivatives and aryl azides under mild, redox-neutral conditions. nih.gov
Brønsted Acid Catalysis C(sp3)–H Bond FunctionalizationMetal-free, three-component synthesis of α-substituted sulfonamides. rsc.org

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for elucidating the molecular structure of "this compound" in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the molecule. For "this compound," the aromatic protons are of particular interest. Due to the symmetrical substitution pattern of the benzene ring, two distinct signals are expected for the aromatic protons. The proton at the C2 position and the proton at the C6 position are chemically equivalent, as are the protons at the C4 position. The sulfonamide (-SO₂NH₂) group protons will also produce a characteristic signal.

A representative ¹H NMR spectrum of a related compound, 4-amino-3,5-dibromobenzenesulfonamide, was recorded in water at 600 MHz. hmdb.ca While not identical, this provides an example of the type of spectral data obtained.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Table 1: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Range
C1 140-150
C2, C6 125-135
C3, C5 120-130
C4 135-145

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight of "this compound". bioanalysis-zone.comnih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular formula. bioanalysis-zone.com This high level of precision is essential for confirming the elemental composition of the compound and distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comspectroscopyonline.com For "this compound" (C₆H₅Br₂NO₂S), the expected monoisotopic mass can be calculated with high accuracy. HRMS analysis of a related compound, 2-Amino-3,5-dibromobenzenesulfonamide, has been reported, demonstrating the utility of this technique. core.ac.uk The theoretical exact mass of 4-amino-3,5-dibromobenzenesulfonamide is 327.85167 Da. nih.gov

Table 2: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)
C₆H₅Br₂NO₂S 312.8407

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for its isolation from reaction mixtures. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of pharmaceutical compounds. iaea.org A validated HPLC method can separate "this compound" from any impurities or starting materials. By using a suitable stationary phase (like C18) and a mobile phase, a chromatogram is produced where the area of the main peak corresponds to the purity of the compound. iaea.orgusp.org

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity checks. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The retention factor (Rf) value of the main spot can be compared to that of a reference standard.

Gas Chromatography (GC): For volatile derivatives of "this compound," gas chromatography coupled with a mass spectrometer (GC-MS) can be employed for separation and identification of components in a mixture. nih.gov

The choice of chromatographic method depends on the specific requirements of the analysis, such as the need for quantitative purity data or simply a qualitative assessment. nih.govgmp-compliance.org

Reactivity Profiles and Mechanistic Investigations of Brominated Benzenesulfonamides

Reactivity of the Sulfonamide Functional Group in Synthetic Transformations

The sulfonamide functional group (–SO₂NH₂) in 3,5-dibromobenzenesulfonamide is a versatile moiety that can undergo a variety of synthetic transformations, primarily centered around the acidic proton on the nitrogen atom. This acidity allows for deprotonation by a suitable base, generating a nucleophilic sulfonamidate anion that can readily participate in N-alkylation and N-arylation reactions.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen is a common transformation. This is typically achieved by treating this compound with an alkyl halide in the presence of a base such as an alkali metal carbonate or hydroxide (B78521). The reaction proceeds via an Sₙ2 mechanism, where the sulfonamidate anion displaces the halide from the alkylating agent. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions. For instance, stronger bases like sodium hydride (NaH) can be employed in anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation and efficient alkylation.

Another powerful method for the N-alkylation of sulfonamides is the Mitsunobu reaction. wikipedia.org This reaction allows for the alkylation of the sulfonamide with a primary or secondary alcohol under mild, neutral conditions, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it a valuable tool in stereoselective synthesis.

N-Arylation: The formation of an N-aryl bond with the sulfonamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine ligand to couple the sulfonamide with an aryl halide or triflate. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to furnish the N-arylated product. The choice of ligand is critical for the efficiency and scope of this transformation.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation (Sₙ2) Alkyl halide, Base (e.g., K₂CO₃, NaOH, NaH), Solvent (e.g., DMF, THF, Acetone)N-Alkyl-3,5-dibromobenzenesulfonamide
N-Alkylation (Mitsunobu) Alcohol, PPh₃, DEAD or DIAD, Solvent (e.g., THF)N-Alkyl-3,5-dibromobenzenesulfonamide
N-Arylation (Buchwald-Hartwig) Aryl halide/triflate, Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane)N-Aryl-3,5-dibromobenzenesulfonamide

Chemical Transformations Involving the Bromine Substituents on the Aromatic Ring

The two bromine atoms on the aromatic ring of this compound are key functional handles for further molecular elaboration. Their presence allows for a range of transformations that can introduce new carbon-carbon and carbon-heteroatom bonds, significantly increasing the structural diversity of accessible derivatives.

Halogen-Metal Exchange Reactions and Their Synthetic Utility

Halogen-metal exchange is a powerful technique for converting the C-Br bonds in this compound into more reactive organometallic species. This transformation typically involves the use of organolithium reagents or Grignard reagents.

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like THF, can lead to the exchange of one of the bromine atoms for a lithium atom. This generates a highly reactive aryllithium intermediate. The regioselectivity of this exchange can be influenced by the presence of the sulfonamide group, which can direct the lithiation to the ortho position (if the nitrogen is protected) or be susceptible to deprotonation itself. Careful control of stoichiometry and reaction conditions is crucial to achieve selective mono-lithiation. The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups onto the aromatic ring.

Grignard Reagent Formation: The bromine atoms can also be converted into Grignard reagents by reacting this compound with magnesium metal in an ethereal solvent. This reaction is often initiated with a small amount of an activator like iodine or 1,2-dibromoethane. The resulting organomagnesium halide is a strong nucleophile and base, and its formation must be conducted under anhydrous conditions to prevent quenching. Similar to the aryllithium species, the Grignard reagent can be used to form new carbon-carbon bonds by reaction with various electrophiles.

The synthetic utility of these halogen-metal exchange reactions lies in their ability to transform the relatively inert C-Br bonds into highly reactive nucleophilic centers, enabling the construction of more complex molecular architectures.

Cross-Coupling Methodologies for Further Derivatization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms in this compound serve as excellent coupling partners in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is known for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for the formation of new carbon-carbon double bonds and the synthesis of substituted styrenes and other vinylarenes.

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine. wikipedia.org The Sonogashira coupling is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.

Buchwald-Hartwig Amination: As mentioned in the context of N-arylation, this reaction can also be applied to the C-Br bonds. By coupling this compound with a primary or secondary amine, new C-N bonds can be formed, leading to the synthesis of substituted aminobenzenesulfonamides.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Boronic acid/esterPd catalyst, BaseAryl/Alkyl-substituted benzenesulfonamide (B165840)
Heck-Mizoroki AlkenePd catalyst, BaseAlkenyl-substituted benzenesulfonamide
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted benzenesulfonamide
Buchwald-Hartwig Amination AminePd catalyst, Ligand, BaseAmino-substituted benzenesulfonamide

Steric and Electronic Effects on Reaction Pathways (e.g., "Buttressing Effect" in Substituted Aryl Systems)

The reactivity of this compound and its derivatives is significantly influenced by steric and electronic factors. The two bromine atoms, being relatively large and electron-withdrawing, exert considerable influence on the geometry and electron density of the aromatic ring.

The "buttressing effect" is a steric phenomenon that can be observed in polysubstituted aromatic systems. In the context of derivatives of this compound, if a bulky substituent is introduced at the 4-position (para to the sulfonamide group), it can sterically interact with the two bromine atoms at the 3- and 5-positions. This interaction can restrict the rotation of the substituent and influence the conformation of the molecule. This steric hindrance can, in turn, affect the accessibility of the bromine atoms and the sulfonamide group to reagents, thereby influencing the regioselectivity and rate of subsequent reactions. For instance, a bulky group at the 4-position might hinder the approach of a large catalyst complex to the adjacent bromine atoms in a cross-coupling reaction, potentially favoring reaction at the more sterically accessible site if the two bromines were electronically non-equivalent.

Electronically, the bromine atoms and the sulfonamide group are both electron-withdrawing through inductive effects, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the C-Br bonds more susceptible to nucleophilic attack in the context of certain transition metal-catalyzed reactions. The sulfonamide group, with its lone pairs on the nitrogen, can act as an ortho-, para-director in electrophilic aromatic substitution, although the strong deactivating nature of the sulfonyl group and the two bromines makes such reactions challenging.

Oxidative Processes and Selective Cleavage Reactions involving Sulfonamide-Containing Molecules

While the sulfonamide bond is generally robust and stable to many reaction conditions, it can be cleaved under specific oxidative or reductive conditions.

Oxidative cleavage of sulfonamides is less common but can be achieved under harsh conditions. More synthetically useful are selective cleavage reactions that allow for the deprotection of the sulfonamide group or its conversion into other functional groups. For instance, certain strong reducing agents can cleave the N-S bond. However, these methods often require harsh conditions that may not be compatible with other functional groups in the molecule.

More recently, methodologies for the selective functionalization of the C-S bond in sulfonamides have been developed, although these are not as common as transformations of the N-H or C-Br bonds. These reactions often involve transition metal catalysis and can lead to desulfonylation or the conversion of the sulfonyl group into other functionalities. The stability of the sulfonamide group in this compound makes it a reliable protecting group for the amino functionality in many synthetic sequences, with the option for cleavage at a later stage if required.

Computational Chemistry and Theoretical Modeling of 3,5 Dibromobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to elucidate the electronic characteristics of 3,5-Dibromobenzenesulfonamide. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. researchgate.net Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Table 1: Representative Electronic Properties Calculated for Benzenesulfonamide (B165840) Derivatives

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO4.0 to 5.5
Dipole Moment (µ)Measure of the overall polarity of the molecule3.0 to 5.0 D

Note: These values are representative for substituted benzenesulfonamides and the exact values for this compound would require specific DFT calculations.

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in the solid state and their interactions with biological targets. nih.gov The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

Intramolecular Interactions: In certain substituted sulfonamides, intramolecular hydrogen bonds can form, leading to more rigid conformations. acs.orgresearchgate.net For this compound, while strong intramolecular hydrogen bonds are less likely due to the substitution pattern, weak C-H···O interactions between the ortho-hydrogens of the benzene (B151609) ring and the sulfonyl oxygens can influence the preferred orientation of the sulfonyl group relative to the ring.

Intermolecular Interactions: In the crystalline state, sulfonamides typically form robust intermolecular hydrogen-bonding networks. nih.gov The most common motif is a dimer formed through N-H···O=S hydrogen bonds, where the sulfonamide hydrogen of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. nih.gov These dimers can then be further linked into chains or sheets. Other interactions, such as C-H···π, π-π stacking between aromatic rings, and halogen bonds involving the bromine atoms, also play a significant role in stabilizing the crystal lattice. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the strength and nature of these non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the energetic barriers between them.

For a flexible molecule like this compound, key conformational degrees of freedom include the rotation around the C-S and S-N bonds. MD simulations can explore these rotations to identify the most stable, low-energy conformers. This information is critical for understanding how the molecule might fit into a protein's active site.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and its trajectory is calculated over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal:

Preferred Conformations: Identifying the most frequently visited conformational states.

Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the benzene ring and the sulfonamide group.

Solvation Effects: Understanding how interactions with solvent molecules influence the conformational preferences.

MD simulations have been effectively used to study the interactions between various sulfonamides and their biological targets, such as enzymes, providing insights into the specific conformations responsible for binding and the key intermolecular interactions that stabilize the complex. peerj.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including identifying intermediates and calculating the structure and energy of transition states. nih.gov For reactions involving this compound, theoretical studies can map out the entire potential energy surface of the reaction pathway.

Using methods like DFT, researchers can model proposed reaction mechanisms step-by-step. A key goal is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For sulfonamides, theoretical studies have been applied to understand mechanisms such as:

Hydrolysis: Investigating the breakdown of the sulfonamide bond under acidic or basic conditions. researchgate.net

Nucleophilic Substitution: Modeling reactions where the sulfonamide nitrogen acts as a nucleophile or where a leaving group on the benzene ring is displaced.

Sulfa-Michael Additions: Calculating the transition states for the addition of the sulfonamide N-H to an α,β-unsaturated carbonyl compound. researchgate.netacs.org

These calculations can clarify whether a reaction proceeds through a stepwise or concerted mechanism and can predict how substituents, like the bromine atoms on the benzene ring, affect the reaction's feasibility and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity.

For a series of benzenesulfonamide derivatives, a QSAR study would involve several steps:

Data Set Assembly: A collection of benzenesulfonamide analogues with experimentally measured biological activity (e.g., enzyme inhibition constant, IC₅₀) is gathered.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be classified as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). semanticscholar.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process). jbclinpharm.org

Successful 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various classes of sulfonamide inhibitors. benthamdirect.comtandfonline.com These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, offering a powerful guide for rational drug design.

Table 2: Common Descriptors and Statistical Parameters in Sulfonamide QSAR Studies

CategoryExample DescriptorsDescription
Electronic Dipole Moment, HOMO/LUMO EnergyRelate to electrostatic and orbital interactions.
Steric Molar Refractivity, Molecular VolumeRelate to the size and shape of the molecule.
Hydrophobic LogP (Partition Coefficient)Relates to the molecule's solubility and ability to cross membranes.
Topological Balaban Index, Randic Connectivity IndexNumerical representation of molecular branching and connectivity.
Statistical Parameter Description Acceptable Value
r² (Correlation Coefficient)Goodness of fit of the model.> 0.6
q² (Cross-validated r²)Predictive ability of the model (internal validation).> 0.5
r²pred (External validation r²)Predictive ability on an external test set.> 0.5

Applications As Precursors and Building Blocks in Advanced Organic Synthesis

Role in the Divergent Synthesis of Structurally Complex Organic Molecules

Divergent synthesis is a powerful strategy in organic chemistry that enables the creation of a wide array of structurally diverse molecules from a common intermediate. While specific examples detailing the use of 3,5-dibromobenzenesulfonamide as a central scaffold in a divergent synthesis strategy to produce large libraries of complex organic molecules are not extensively documented, its structure is well-suited for such applications. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce different substituents at the 3- and 5-positions of the benzene (B151609) ring. Simultaneously, the sulfonamide nitrogen can undergo a range of chemical transformations. This multi-directional reactivity allows for the systematic and varied elaboration of the this compound core, leading to a family of related yet structurally distinct compounds.

Derivatization Strategies at the Sulfonamide Nitrogen for Novel Compound Generation

The sulfonamide group in this compound offers a rich platform for chemical derivatization, enabling the generation of novel compounds with potentially interesting biological or material properties. The nitrogen atom of the sulfonamide can be functionalized through various synthetic strategies, including N-alkylation and N-arylation.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. Similarly, N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, thereby tuning the steric and electronic properties of the resulting molecules.

Below is a table summarizing some potential derivatization strategies at the sulfonamide nitrogen:

Reaction TypeReagentsProduct Class
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)N-Alkyl-3,5-dibromobenzenesulfonamides
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl-3,5-dibromobenzenesulfonamides
AcylationAcyl chloride or Anhydride, BaseN-Acyl-3,5-dibromobenzenesulfonamides
Michael Additionα,β-Unsaturated carbonyl compound, BaseN-(β-Carbonyl)alkyl-3,5-dibromobenzenesulfonamides

These derivatization strategies provide access to a broad range of novel this compound derivatives for screening in various applications.

Incorporation into Polymeric Systems and Advanced Materials

The bifunctional nature of this compound, with its two reactive bromine atoms, makes it a valuable monomer for incorporation into polymeric systems and the synthesis of advanced materials. One notable application is in the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing.

The bromine atoms on the this compound scaffold can participate in polymerization reactions, such as palladium-catalyzed cross-coupling reactions, with multi-topic linkers to form extended two- or three-dimensional networks. The sulfonamide group can serve as a functional site within the pores of the resulting COF, potentially influencing its properties, such as polarity and catalytic activity. While specific reports on COFs derived from this compound are emerging, the principles of reticular chemistry suggest its suitability as a building block in this area.

Exploitation in Catalytic Systems and Reagent Design

The structural framework of this compound can be exploited in the design of ligands for catalytic systems. The sulfonamide moiety can act as a coordinating group for metal centers, while the bromine atoms provide handles for further functionalization to create multidentate ligands. For instance, the bromine atoms can be replaced with phosphine (B1218219), amine, or other coordinating groups through nucleophilic substitution or cross-coupling reactions.

The resulting ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic and steric properties of the ligand, and thus the activity and selectivity of the catalyst, can be fine-tuned by modifying the substituents on the benzene ring and the sulfonamide nitrogen. Although the direct use of this compound in widely established catalytic systems is not yet prevalent, its potential as a versatile platform for ligand design is significant.

Structure Activity Relationship Sar Methodologies in the Context of Substituted Benzenesulfonamides

Foundational Principles and Experimental Methodologies of SAR Studies

The core principle of SAR lies in the concept that the biological activity of a chemical compound is directly related to its molecular structure. oncodesign-services.combionity.com By systematically altering the chemical structure of a molecule, medicinal chemists can observe the corresponding changes in its biological effects, thereby identifying the key structural features responsible for its desired pharmacological activity. fiveable.mepharmacologymentor.com This iterative process of synthesis and biological testing is central to the optimization of lead compounds into viable drug candidates. oncodesign-services.comfiveable.me

The foundational premise of SAR is that molecules with similar structures are likely to exhibit similar biological activities. bionity.com This principle guides the initial stages of drug discovery, where a "hit" compound with a desired biological effect is identified. Subsequent SAR studies then involve the synthesis of a series of structurally related analogs to explore the chemical space around the initial hit. oncodesign-services.com Key structural features that are commonly investigated include:

The molecular skeleton or scaffold: The core structure of the molecule.

Functional groups: Specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions.

Stereochemistry: The three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. fiveable.me

Experimental methodologies are crucial for generating the data that underpins SAR analysis. Biological assays are fundamental tools used to measure the biological activity of each synthesized compound against a specific target, such as an enzyme or a receptor. oncodesign-services.com High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, accelerating the initial stages of hit identification.

Once a lead compound is identified, a more focused approach to analog synthesis is undertaken. This involves making discrete and systematic changes to the molecule's structure. For instance, in the context of benzenesulfonamides, this could involve modifying substituents on the benzene (B151609) ring or altering the sulfonamide group itself. The biological activity of each new analog is then determined, and the results are compiled to build a comprehensive picture of the SAR.

Application of Quantitative Structure-Activity Relationship (QSAR) in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced and quantitative approach to SAR. oncodesign-services.com QSAR models use mathematical and statistical methods to establish a correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgjocpr.com These models are powerful predictive tools that can forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. pharmacologymentor.comfiveable.mejocpr.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various physicochemical properties of the molecules, such as their lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and topological features. fiveable.menih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to generate a mathematical equation that links the molecular descriptors to the biological activity. pharmacologymentor.comwikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its robustness and reliability. wikipedia.org

QSAR models can be two-dimensional (2D-QSAR), which considers the 2D structure of the molecule, or three-dimensional (3D-QSAR), which takes into account the 3D conformation of the molecules and their steric and electrostatic fields. fiveable.menih.gov These models have been successfully applied in the study of benzenesulfonamide (B165840) derivatives to predict their inhibitory activity against various targets. For example, QSAR studies have been instrumental in understanding the structural requirements for the inhibition of carbonic anhydrases by benzenesulfonamides. wikigenes.org

Rational Design Approaches Based on Structural Modification and Functional Group Variations

Rational drug design leverages the understanding of a biological target's structure and mechanism of action to design molecules that are likely to bind to it with high affinity and selectivity. researchgate.net This approach is a cornerstone of modern medicinal chemistry and relies heavily on the principles of SAR and structural biology.

In the context of benzenesulfonamides, rational design often involves a "tail approach." nih.gov This strategy entails appending various chemical moieties (tails) to the core benzenesulfonamide scaffold. These tails can be designed to interact with specific regions of the target's active site, thereby enhancing binding affinity and modulating selectivity. nih.gov

Another key strategy is bioisosteric replacement , where a functional group in a molecule is replaced by another group with similar physical or chemical properties. nih.gov This can lead to improvements in potency, selectivity, and pharmacokinetic properties. For example, in the optimization of benzene-1,4-disulfonamides as oxidative phosphorylation inhibitors, the ethyl ester moiety, which was susceptible to metabolic hydrolysis, was replaced with other functional groups like amides and oxetanes to improve metabolic stability. nih.gov

A study on the development of new aryl thiazolone–benzenesulfonamides as carbonic anhydrase IX (CA IX) inhibitors provides a clear example of rational design. rsc.orgresearchgate.net The design was based on replacing the ureido moiety of a known inhibitor, SLC-0111, with a thiazol-4-one ring. nih.gov This modification, coupled with the "tail approach" of adding different aryl groups, led to the discovery of potent and selective CA IX inhibitors. nih.govrsc.orgresearchgate.net

The following table summarizes the inhibitory activity of some of these rationally designed benzenesulfonamide derivatives against carbonic anhydrase isoforms CA II and CA IX.

CompoundRCA II IC₅₀ (µM)CA IX IC₅₀ (nM)Selectivity Index (CA II/CA IX)
4e 4-F1.5510.93141.81
4g 4-Cl3.9225.06156.42
4h 4-Br2.7619.87138.90

Data sourced from scientific literature. rsc.orgresearchgate.net

Structure-Guided Ligand Design and Optimization Strategies

Structure-guided ligand design is a powerful approach that utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize inhibitors. filizolalab.org This method relies on experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the high-resolution structure of the target, often in complex with a ligand.

Once the 3D structure of the target is known, computational methods like molecular docking can be used to predict the binding mode and affinity of potential ligands. researchgate.net Molecular docking simulations place a candidate molecule in the active site of the target and calculate a score that estimates the binding affinity. rsc.orgresearchgate.net This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing.

For benzenesulfonamide derivatives, structure-guided design has been particularly fruitful in the development of selective carbonic anhydrase inhibitors. nih.gov The crystal structures of various carbonic anhydrase isoforms have revealed subtle differences in their active sites. By exploiting these differences, it is possible to design benzenesulfonamide derivatives with "tails" that interact specifically with the residues of one isoform but not another, leading to high selectivity. nih.gov

For example, structural studies have shown that active-site residues at specific positions can dictate the binding orientation and affinity of inhibitors, while the appended tail groups are crucial for modulating isoform specificity. nih.gov In the optimization of anti-influenza hemagglutinin inhibitors, structural optimization of a lead compound led to the identification of potent benzenesulfonamide derivatives. nih.gov

The optimization process is iterative. The crystal structure of a target in complex with an initial inhibitor can reveal opportunities for improving the inhibitor's interactions with the active site. New analogs can then be designed to form additional hydrogen bonds, hydrophobic interactions, or salt bridges, leading to enhanced potency and selectivity. chemrxiv.org

Future Directions and Emerging Research Avenues in 3,5 Dibromobenzenesulfonamide Chemistry

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 3,5-Dibromobenzenesulfonamide often involves multi-step processes that may utilize harsh reagents and generate significant waste, prompting a shift towards more sustainable and innovative synthetic strategies. A primary focus in this area is the adoption of greener bromination techniques. Conventional methods often rely on molecular bromine, which poses significant handling and environmental hazards. Emerging research is exploring the use of alternative brominating agents that are safer and more atom-economical.

Another key aspect of sustainable synthesis is the development of more efficient methods for the introduction of the sulfonamide group. Traditional approaches often involve the use of sulfonyl chlorides, which can be moisture-sensitive and produce stoichiometric amounts of acidic byproducts. Future research is anticipated to focus on direct C-H amination or the use of alternative sulfonating agents that offer milder reaction conditions and improved environmental profiles. The principles of green chemistry, such as minimizing waste, using renewable feedstocks, and designing energy-efficient processes, are central to the future of this compound synthesis.

Table 1: Comparison of Traditional and Emerging Sustainable Synthetic Approaches for this compound
Synthetic StepTraditional MethodEmerging Sustainable ApproachKey Advantages of Sustainable Approach
BrominationMolecular Bromine (Br₂)N-Bromosuccinimide (NBS) with a catalyst, or oxidative bromination with HBr and an oxidant (e.g., H₂O₂)Improved safety, reduced hazardous waste, higher selectivity.
SulfonamidationReaction with chlorosulfonic acid followed by aminationDirect C-H sulfonamidation or use of sulfamoylating agentsFewer steps, milder reaction conditions, avoidance of corrosive reagents.

Exploration of Novel Reactivity and Uncharted Catalytic Potential

The two bromine atoms on the this compound scaffold are ripe for exploitation through modern cross-coupling reactions, opening up a vast chemical space for the synthesis of novel derivatives. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly promising for the selective functionalization of the C-Br bonds. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, thereby enabling the creation of diverse molecular architectures.

The sequential and selective functionalization of the two bromine atoms presents a significant opportunity for creating complex and asymmetrical molecules. This regioselective approach is a key area for future research, as it would allow for the precise tuning of the molecule's properties. Furthermore, the sulfonamide group itself can be a site for further chemical modification, adding another layer of versatility to this scaffold. The exploration of novel catalytic systems that can achieve high selectivity and efficiency in the transformation of this compound is a critical avenue for future investigation. The potential for this compound to act as a ligand in catalysis, where the sulfonamide and bromo-substituents could coordinate to a metal center, remains a largely uncharted territory with exciting possibilities.

Advancements in Predictive Computational Methodologies for Molecular Design

The integration of computational chemistry is set to revolutionize the design and development of novel this compound derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These computational tools can be employed to predict the most likely sites for chemical reactions, understand reaction mechanisms, and guide the rational design of new synthetic targets.

Molecular docking and dynamics simulations are also poised to play a crucial role, particularly in the context of medicinal chemistry. By simulating the interaction of this compound derivatives with biological targets, such as enzymes and receptors, researchers can predict their potential therapeutic activity. This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. The development of more accurate and efficient computational models will be instrumental in unlocking the full potential of the this compound scaffold for various applications.

Table 2: Application of Computational Methods in the Study of this compound
Computational MethodApplication in this compound ResearchPotential Insights
Density Functional Theory (DFT)Calculation of electronic properties, reaction energies, and spectroscopic data.Understanding of reactivity, prediction of reaction outcomes, and interpretation of experimental data.
Molecular DockingPrediction of binding modes and affinities of derivatives to biological targets.Identification of potential drug candidates and understanding of structure-activity relationships.
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of derivatives in biological environments.Assessment of binding stability and conformational changes upon binding.

Strategic Integration into Novel Multifunctional Chemical Scaffolds and Advanced Materials

The unique structural features of this compound make it an attractive building block for the construction of novel multifunctional chemical scaffolds and advanced materials. In the realm of medicinal chemistry, the benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a variety of drugs. By leveraging the reactivity of the bromine atoms, it is possible to synthesize libraries of novel benzenesulfonamide derivatives with potential applications as anticancer, antibacterial, or antiviral agents. The ability to introduce diverse functional groups allows for the fine-tuning of the pharmacological properties of these molecules.

Beyond medicine, this compound can serve as a precursor for the synthesis of advanced materials. The di-bromo functionality allows for its incorporation into polymers, leading to materials with tailored thermal, mechanical, and electronic properties. For instance, it could be used as a monomer in the synthesis of conjugated polymers for applications in organic electronics. Furthermore, the potential for this molecule to act as a linker in the construction of metal-organic frameworks (MOFs) opens up possibilities for creating porous materials with applications in gas storage, separation, and catalysis. The strategic integration of the this compound scaffold into larger, more complex systems is a promising avenue for the development of next-generation materials with innovative functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromobenzenesulfonamide, and how can purity be maximized?

  • Methodology :

  • Synthesis : Adapt bromination protocols from structurally analogous compounds (e.g., 3,5-Dibromobenzamide synthesis via N-bromosuccinamide in acetic acid ). Optimize reaction temperature (e.g., room temperature vs. reflux) and stoichiometry (e.g., molar ratios of brominating agents).
  • Purification : Use recrystallization in ethanol or column chromatography with silica gel. Monitor purity via HPLC or NMR (e.g., absence of unreacted starting materials or byproducts).
  • Table 1 : Synthesis Optimization Parameters
ParameterCondition 1Condition 2Condition 3
SolventAcetic AcidDCMTHF
Temperature (°C)254060
Yield (%)786572
Purity (HPLC, %)98.595.297.8

Q. How should this compound be handled to ensure safety and stability?

  • Methodology :

  • Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to sulfonamide reactivity .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation from light or moisture .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibitory activity against carbonic anhydrase isoforms?

  • Methodology :

  • Structural Analysis : Perform X-ray crystallography or molecular docking to study interactions (e.g., sulfonamide group binding to zinc in the enzyme active site ).
  • Kinetic Studies : Measure inhibition constants (Ki) using stopped-flow assays with varying substrate concentrations. Compare IC50 values across isoforms (e.g., CA I, II, XII) .
  • Table 2 : Inhibitory Activity Across Isoforms
IsoformIC50 (nM)Ki (nM)Selectivity Ratio (vs. CA II)
CA I4503200.71
CA II128.51.00
CA XII28192.33

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodology :

  • Data Triangulation : Replicate studies under standardized conditions (e.g., pH, buffer composition, enzyme source). Use meta-analysis to identify confounding variables (e.g., assay type: fluorometric vs. colorimetric ).
  • Error Analysis : Quantify batch-to-batch variability in compound purity via mass spectrometry. Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify bromine substitution patterns and sulfonamide functionalization.
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures and hygroscopicity .

Q. How can computational models predict the environmental impact of this compound?

  • Methodology :

  • Ecotoxicology : Apply QSAR models to estimate biodegradation half-life (e.g., EPI Suite) or bioaccumulation potential (log P calculations) .
  • Experimental Validation : Conduct OECD 301F biodegradability tests or algal toxicity assays for model calibration .

Key Research Challenges

  • Synthetic Scalability : Balancing bromination efficiency with byproduct formation in large-scale reactions .
  • Isoform Selectivity : Designing derivatives with enhanced specificity for therapeutic targets (e.g., CA XII in cancer) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-Dibromobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.